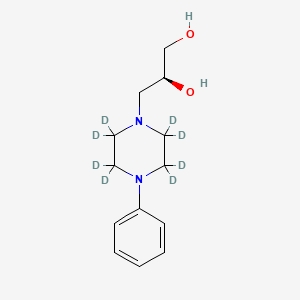
Levodropropizine-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Levodropropizine-d8 is a deuterated form of levodropropizine, a non-opioid antitussive agent used to suppress cough. The deuterium atoms in this compound replace the hydrogen atoms, which can enhance the compound’s stability and alter its pharmacokinetic properties. Levodropropizine itself is known for its peripheral action in inhibiting the cough reflex without affecting the central nervous system .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of levodropropizine-d8 involves the incorporation of deuterium atoms into the molecular structure of levodropropizine. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Exchange: Utilizing catalysts to facilitate the exchange of hydrogen with deuterium.
Purification: Employing techniques such as chromatography to purify the final product and remove any impurities
化学反応の分析
Types of Reactions
Levodropropizine-d8 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
Levodropropizine-d8 has various scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of levodropropizine.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on biological activity and metabolic pathways.
Medicine: Utilized in clinical research to evaluate the efficacy and safety of deuterated drugs compared to their non-deuterated counterparts.
Industry: Applied in the pharmaceutical industry to develop more stable and effective formulations of antitussive medications
作用機序
Levodropropizine-d8 exerts its antitussive effects by inhibiting the activation of vagal C-fibers, which are responsible for triggering the cough reflex. This inhibition occurs through the suppression of sensory neuropeptide release from C-fibers. Unlike central antitussive agents, this compound acts peripherally and does not cause central nervous system depression .
類似化合物との比較
Similar Compounds
Dropropizine: The racemic mixture from which levodropropizine is derived.
Codeine: An opioid antitussive agent with central action.
Dextromethorphan: A non-opioid antitussive agent with central action.
Uniqueness
Levodropropizine-d8 is unique due to its peripheral mechanism of action, which minimizes central nervous system side effects such as sedation and respiratory depression. Additionally, the deuterium substitution enhances the compound’s stability and may improve its pharmacokinetic profile compared to non-deuterated levodropropizine .
特性
分子式 |
C13H20N2O2 |
|---|---|
分子量 |
244.36 g/mol |
IUPAC名 |
(2S)-3-(2,2,3,3,5,5,6,6-octadeuterio-4-phenylpiperazin-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C13H20N2O2/c16-11-13(17)10-14-6-8-15(9-7-14)12-4-2-1-3-5-12/h1-5,13,16-17H,6-11H2/t13-/m0/s1/i6D2,7D2,8D2,9D2 |
InChIキー |
PTVWPYVOOKLBCG-HFCMWMFGSA-N |
異性体SMILES |
[2H]C1(C(N(C(C(N1C[C@@H](CO)O)([2H])[2H])([2H])[2H])C2=CC=CC=C2)([2H])[2H])[2H] |
正規SMILES |
C1CN(CCN1CC(CO)O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6R)-4,4-dideuterio-6-[(3S,8S,9S,10R,13R,14S,17R)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid](/img/structure/B12417590.png)

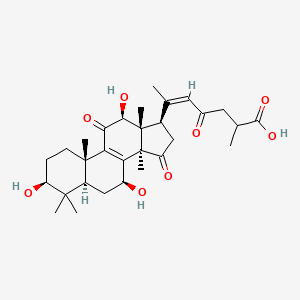
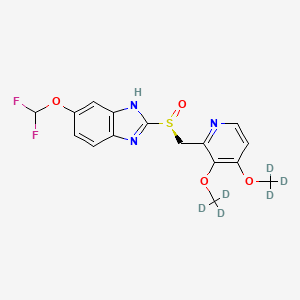
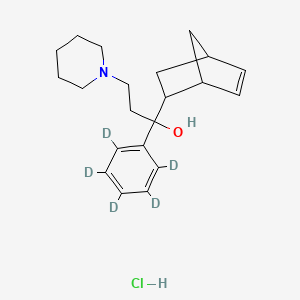
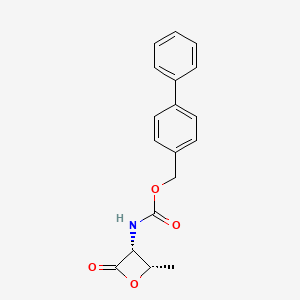

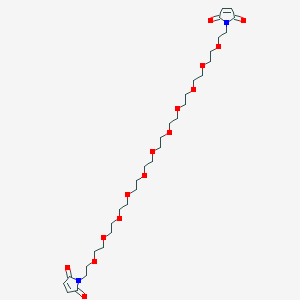

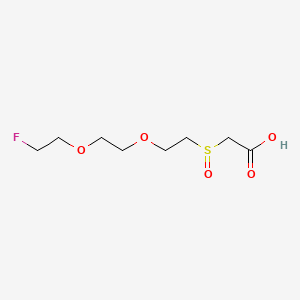
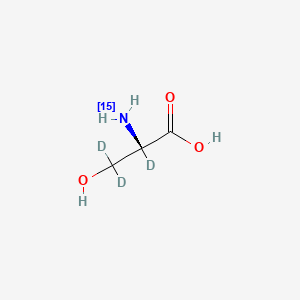

![N-[2-(cyclohexylamino)-1-(4-methoxy-2-methylphenyl)-2-oxoethyl]-N-(4-nitrophenyl)prop-2-ynamide](/img/structure/B12417692.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12417696.png)
